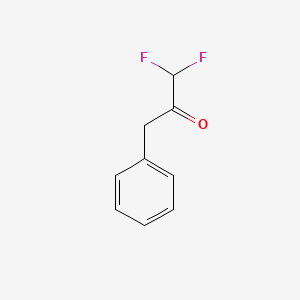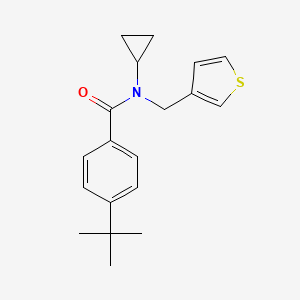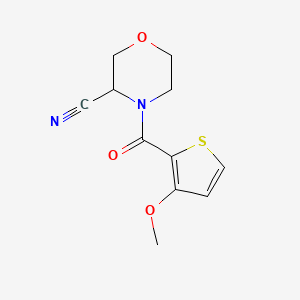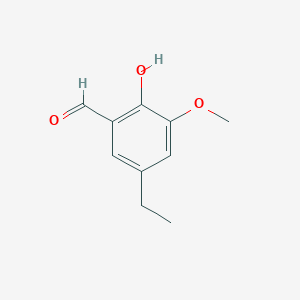
2-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)acetamide” is a compound that belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
Synthesis Analysis
The synthesis of this compound involves several steps. The yield of the compound was reported to be 16.2 g (79%), and it appears as an off-white solid . The formation of the 4-nitro isomer in this case can be explained by the transfer of electronic density from the methoxy group in the position 2 on the 1,2,3-thiadiazole ring, which exhibits electron-accepting properties .Molecular Structure Analysis
The molecular structure of “2-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)acetamide” can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum shows various peaks corresponding to different types of hydrogen atoms in the molecule .Chemical Reactions Analysis
Thiazoles, including “2-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)acetamide”, exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)acetamide” can be inferred from its synthesis analysis. For instance, it is an off-white solid with a melting point of 199–201°C .科学的研究の応用
Antimicrobial Activity
Thiazoles, including our compound of interest, exhibit potent antimicrobial properties. Researchers have found that derivatives of thiazoles can effectively combat bacterial and fungal infections. For instance, compounds containing thiazole moieties have been investigated as potential antibiotics, antifungals, and antiviral agents .
Anticancer Potential
The thiazole scaffold has also been explored in the context of cancer treatment. Our compound may possess anticancer activity, making it a candidate for further investigation. Researchers study its effects on cancer cell lines, tumor growth inhibition, and potential mechanisms of action .
Anti-Inflammatory Properties
Thiazoles have been associated with anti-inflammatory effects. Our compound might modulate inflammatory pathways, making it relevant for conditions such as arthritis, autoimmune diseases, and chronic inflammation .
Antioxidant Capacity
Thiazoles exhibit antioxidant properties, protecting cells from oxidative stress. Our compound could potentially scavenge free radicals and contribute to overall cellular health .
Neuroprotective Effects
Emerging research suggests that thiazoles may play a role in neuroprotection. Investigating our compound’s impact on neurodegenerative diseases (such as Alzheimer’s) could yield valuable insights .
Cardiovascular Health
Thiazoles have been studied for their antihypertensive effects. Our compound might influence blood pressure regulation, making it relevant in cardiovascular research .
Safety and Hazards
While specific safety and hazard information for “2-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)acetamide” is not available, general precautions include wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .
作用機序
Target of Action
Thiazole derivatives, which include 2-methoxy-n-(4-phenyl-1,3-thiazol-2-yl)acetamide, have been found to exhibit a broad range of biological activities . They have been associated with antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows for various types of binding to the target enzyme .
Biochemical Pathways
Thiazole derivatives can activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The solubility of thiazole derivatives in water, alcohol, ether, and various organic solvents suggests that their action may be influenced by the solvent environment .
特性
IUPAC Name |
2-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-16-7-11(15)14-12-13-10(8-17-12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDPCJILFHMGQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=NC(=CS1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2432643.png)
![2,3-dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2432644.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2432645.png)
![N-(Cyclopropylmethyl)-1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methylazetidin-3-amine](/img/structure/B2432646.png)




![3-Methyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1h-pyrazol-4-amine hydrochloride](/img/structure/B2432656.png)